N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a unique combination of thiazole and isothiochromene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which may explain its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and isothiochromene derivatives, such as:
- N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- 2-Amino-5,6-dihydro-4H-cyclopenta thiazol-2-amine
- 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Uniqueness
What sets N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide apart is its unique combination of thiazole and isothiochromene structures, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N2O2S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c19-14(18-16-17-11-6-3-7-12(11)22-16)13-8-9-4-1-2-5-10(9)15(20)21-13/h1-2,4-5,8H,3,6-7H2,(H,17,18,19) |
InChI Key |
LKAUPMBPHQJJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Origin of Product |
United States |
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